Ethyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate
Description
Ethyl 7-oxo-2,6-diazaspiro[34]octane-5-carboxylate is a chemical compound that belongs to the class of diazaspiro compounds These compounds are characterized by a spirocyclic structure containing nitrogen atoms Ethyl 7-oxo-2,6-diazaspiro[3
Properties
IUPAC Name |
ethyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-2-14-8(13)7-9(4-10-5-9)3-6(12)11-7/h7,10H,2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWARBGXHCRAFQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2(CC(=O)N1)CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can lead to the formation of reduced spirocyclic compounds .
Scientific Research Applications
Ethyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a lead compound in drug discovery, particularly for its antimicrobial and antitubercular properties.
Materials Science: It is investigated for its potential use in the development of novel materials with unique properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of ethyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve the modulation of key biochemical processes .
Comparison with Similar Compounds
Ethyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate: This compound has a similar spirocyclic structure but differs in the substituents attached to the spiro ring.
2-tert-Butyl 5-ethyl 7-oxo-2,6-diazaspiro[3.4]octane-2,5-dicarboxylate: Another related compound with variations in the functional groups and overall structure.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
